N-4-Phenylphenacylheliotridanium
Description
N-4-Phenylphenacylheliotridanium is a quaternary ammonium compound characterized by a heliotridanium core substituted with a phenylphenacyl group. Such compounds are often explored for applications in polymer chemistry, catalysis, or pharmaceutical intermediates due to their electronic and steric properties .
Properties
CAS No. |
72586-42-6 |
|---|---|
Molecular Formula |
C22H26BrNO |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-(1-methyl-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-4-ium-4-yl)-1-(4-phenylphenyl)ethanone;bromide |
InChI |
InChI=1S/C22H26NO.BrH/c1-17-13-15-23(14-5-8-21(17)23)16-22(24)20-11-9-19(10-12-20)18-6-3-2-4-7-18;/h2-4,6-7,9-12,17,21H,5,8,13-16H2,1H3;1H/q+1;/p-1 |
InChI Key |
IIYGYAUXNKVHLM-UHFFFAOYSA-M |
SMILES |
CC1CC[N+]2(C1CCC2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.[Br-] |
Canonical SMILES |
CC1CC[N+]2(C1CCC2)CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.[Br-] |
Synonyms |
N-4-phenylphenacylheliotridanium |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct information on N-4-Phenylphenacylheliotridanium. However, comparisons can be inferred from structurally related compounds:
2.1 Structural Analogues
- 3-Chloro-N-phenyl-phthalimide : Shares a phenyl-substituted heterocyclic core but lacks the ammonium moiety. Its chlorine substituent enhances reactivity in polymerization, unlike heliotridanium derivatives, which may prioritize cationic properties .
- N,N,2,4,6-Pentamethylanilinium : As a quaternary ammonium salt, it highlights the role of counterions (e.g., PF₆⁻) in stabilizing charges, a feature critical for ionic liquids or catalysts. This compound’s bulkier substituents might reduce solubility compared to this compound .
2.2 Physicochemical Properties
Data from (bond lengths and angles in anilinium salts) suggest that steric hindrance from substituents (e.g., methyl or phenyl groups) influences molecular stability. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
